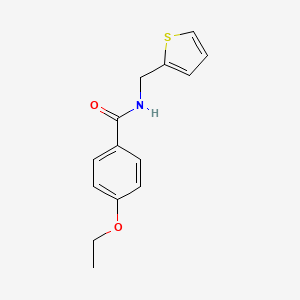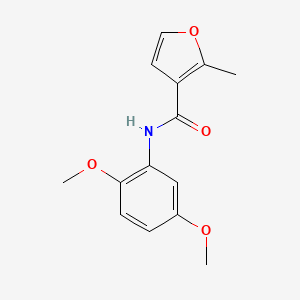
N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine (EPBA) is a chemical compound that belongs to the class of benzimidazole derivatives. EPBA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
作用機序
The mechanism of action of N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine is not fully understood. However, it has been proposed that this compound exerts its cytotoxic and antifungal effects by targeting specific cellular pathways. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and transcription. It has also been reported to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, which are involved in the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of fungal cells by disrupting the cell membrane. In vivo studies have demonstrated that this compound can reduce tumor growth and increase survival rates in animal models of cancer.
実験室実験の利点と制限
N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using analytical techniques such as HPLC. This compound also exhibits potent cytotoxic and antifungal activity, making it a useful tool for investigating cellular pathways involved in cancer and fungal infections.
However, this compound also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it challenging to interpret the results of experiments. This compound also exhibits some toxicity towards normal cells, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine. One area of interest is the development of more potent and selective analogs of this compound for use as anticancer and antifungal agents. Another direction is the investigation of the mechanism of action of this compound, which may provide insights into the cellular pathways involved in cancer and fungal infections. Additionally, the potential use of this compound in other areas, such as material science and nanotechnology, should also be explored.
合成法
The synthesis of N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine involves a multi-step process that starts with the reaction of 4-ethoxybenzaldehyde and o-phenylenediamine to form 4-ethoxy-N-phenylbenzimidamide. This intermediate is then subjected to reduction using sodium borohydride to obtain this compound. The overall yield of this compound synthesis is around 40-50% with a purity of more than 95%.
科学的研究の応用
N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine has shown promising results in various scientific research applications. One of the primary areas of interest is its potential as an anticancer agent. This compound has been reported to exhibit potent cytotoxicity against various cancer cell lines, including breast, ovarian, and lung cancer. It has also been shown to induce apoptosis in cancer cells by inhibiting the activity of anti-apoptotic proteins.
This compound has also been investigated for its potential as an antifungal agent. It has been reported to exhibit significant antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. This compound has been shown to disrupt the fungal cell membrane, leading to the leakage of intracellular contents and ultimately cell death.
特性
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-phenylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-2-26-20-11-8-17(9-12-20)15-23-18-10-13-22-21(14-18)24-16-25(22)19-6-4-3-5-7-19/h3-14,16,23H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVNBPJZXLXWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-isopropylphenyl)-6-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5813633.png)

![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5813658.png)
![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5813660.png)



![4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5813691.png)
![4-methyl-N-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}carbonyl)benzenesulfonamide](/img/structure/B5813702.png)

![1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole](/img/structure/B5813716.png)

![7-[2-(4-morpholinyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5813738.png)
![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-nitrobenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5813745.png)